molecular formula C4HBrN2S B2709275 3-Bromoisothiazole-4-carbonitrile CAS No. 1268247-73-9

3-Bromoisothiazole-4-carbonitrile

Cat. No. B2709275
CAS RN: 1268247-73-9
M. Wt: 189.03
InChI Key: FMZAFRSEAKSCQY-UHFFFAOYSA-N
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Description

3-Bromoisothiazole-4-carbonitrile is a heterocyclic compound . It is a nitrogen-containing five-membered ring that holds a bromine atom and a cyano group.


Synthesis Analysis

Reactions of 3-bromo-4-phenylisothiazole-5-carboxamide and 3-bromoisothiazole-5-carboxamide with NaNO2 (4 equiv.), in TFA, at ca. 0 °C gave the carboxylic acid products in 99% and 95% yields, respectively .


Molecular Structure Analysis

The molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN) were studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .


Chemical Reactions Analysis

Silver (I) fluoride-mediated Pd-catalyzed C-H direct arylation/heteroarylation of this compound (1a) gives twenty-four 5-aryl/heteroaryl-3-bromoisothiazole-4-carbonitriles .


Physical And Chemical Properties Analysis

The CAS Number of 4-bromoisothiazole-3-carbonitrile is 89089-06-5. Its molecular weight is 189.04 .

Scientific Research Applications

Hydrodehalogenation and Synthesis

  • 3,5-Dibromoisothiazole-4-carbonitrile undergoes regioselective hydrodebromination to yield 3-bromoisothiazole-4-carbonitrile. This process is part of a broader investigation into the synthesis of haloisothiazole carbonitriles, which are important intermediates in organic synthesis (Ioannidou & Koutentis, 2011).

Reactions with Secondary Dialkylamines

  • 3-Bromoisothiazole-5-carbonitriles react with secondary dialkylamines like pyrrolidine and morpholine to yield 3-amino-substituted derivatives. This study explores the chemical behavior of 3-bromoisothiazole carbonitriles under different conditions and with various substituents (Kalogirou & Koutentis, 2014).

Palladium-Catalyzed Arylation

  • Silver-mediated palladium-catalyzed direct C-H arylation of this compound has been studied. This process is used to synthesize various aryl/heteroaryl-3-bromoisothiazole-4-carbonitriles, expanding the potential for complex molecule synthesis (Ioannidou & Koutentis, 2011).

Ring Transformation Studies

  • Research has been conducted on the ring transformation of certain compounds to yield 3-haloisothiazole-5-carbonitriles. These transformations provide insights into the mechanisms of chemical reactions involving haloisothiazoles (Kalogirou et al., 2014).

Mechanism of Action

The reaction was partially optimized with respect to catalyst, ligand, and base .

Future Directions

Isothiazoles are useful compounds owing to their wide biological activity, industrial applications, and their use as synthetic intermediates . They have been studied as anticancer agents , and showed acaricidal, insecticidal, and fungicidal activity . Therefore, the future directions of 3-Bromoisothiazole-4-carbonitrile could be in these areas.

properties

IUPAC Name

3-bromo-1,2-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrN2S/c5-4-3(1-6)2-8-7-4/h2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZAFRSEAKSCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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